![molecular formula C21H28N2O4 B5538180 8-(2,3-dihydro-1-benzofuran-5-ylcarbonyl)-3-(1-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5538180.png)

8-(2,3-dihydro-1-benzofuran-5-ylcarbonyl)-3-(1-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones involves multiple steps, including the preparation of optionally substituted compounds for screening as potential agents in various applications, such as antihypertensive agents. These compounds are synthesized through reactions that incorporate different substituents at the 8 position, aiming to explore their biological activities and structural effects on their chemical properties. Notable methods include Michael addition reactions of hydroxyurea or methylhydrazine to alpha, beta-unsaturated esters followed by cyclization reactions (Caroon et al., 1981; Tsukamoto et al., 1995).

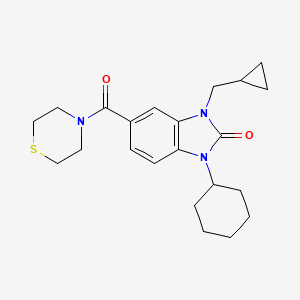

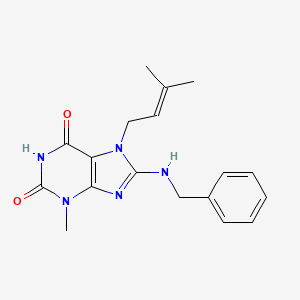

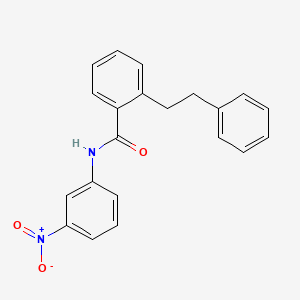

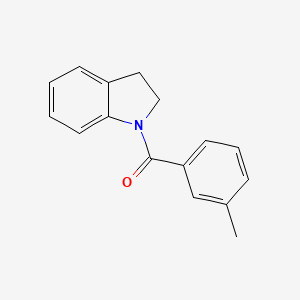

Molecular Structure Analysis

Molecular structure analysis of these compounds involves examining their conformation, stereochemistry, and crystallography to understand their structural features and implications for chemical behavior and activity. X-ray crystallography has been employed to determine the detailed molecular structures, revealing aspects such as planar furan rings, chair conformation cyclohexane rings, and benzene rings, which are crucial for understanding the compound's interactions and activities (Wang et al., 2011).

Chemical Reactions and Properties

The chemical reactivity of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones includes their participation in various reactions, such as oxidative cyclization of olefinic precursors, demonstrating their versatility in synthetic chemistry. These reactions facilitate the synthesis of complex spirocyclic frameworks, which are significant for their potential biological activities and applications in medicinal chemistry (Martin‐Lopez & Bermejo, 1998).

Physical Properties Analysis

The physical properties of these compounds, such as melting points, solubility, and crystal structure, are crucial for their characterization and application. The crystallographic analysis provides insights into their structural integrity and stability under various conditions, which is essential for their handling and formulation (Quadrelli et al., 2011).

Scientific Research Applications

Antihypertensive Activity

Research indicates the synthesis and evaluation of a series of compounds structurally similar to the one mentioned, demonstrating potential antihypertensive activity. These compounds were tested in spontaneous hypertensive rats, showing varying degrees of effectiveness in lowering blood pressure. The study suggests these compounds act as alpha-adrenergic blockers, with some showing a preference for alpha 2-adrenoceptor antagonism (Caroon et al., 1981).

Antiviral Activity

Another study explored the anti-coronavirus activity of 1-thia-4-azaspiro[4.5]decan-3-one derivatives, showing that certain compounds within this structural family inhibited the replication of human coronavirus 229E. These findings highlight the potential of such compounds in antiviral drug development, particularly against coronaviruses, by presenting a scaffold that can be optimized for enhanced activity (Apaydın et al., 2019).

Neuroprotective Effects

Compounds related to 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives have been synthesized and evaluated for their inhibitory action on neural calcium uptake and protective effects against brain edema and memory and learning deficits. These compounds have shown promising results in protecting against triethyltin chloride-induced brain edema in rats and preventing learning and memory deficits elicited by various agents. This suggests their potential role in treating conditions associated with intracellular calcium dysregulation and memory impairment (Tóth et al., 1997).

Antitumor Activity

A series of dihydrobenzofuran lignans and related compounds, which share a similarity in structural motifs with the specified compound, were synthesized and evaluated for their potential antitumor activity. These compounds were tested across a panel of human tumor cell lines, showing significant activity, particularly against leukemia and breast cancer cell lines. The mechanism of action was identified as inhibition of tubulin polymerization, indicating these compounds' role as antimitotic agents (Pieters et al., 1999).

properties

IUPAC Name |

8-(2,3-dihydro-1-benzofuran-5-carbonyl)-3-pentan-2-yl-1-oxa-3,8-diazaspiro[4.5]decan-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O4/c1-3-4-15(2)23-14-21(27-20(23)25)8-10-22(11-9-21)19(24)17-5-6-18-16(13-17)7-12-26-18/h5-6,13,15H,3-4,7-12,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTILCNSGXUUEBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)N1CC2(CCN(CC2)C(=O)C3=CC4=C(C=C3)OCC4)OC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(2,3-Dihydro-1-benzofuran-5-ylcarbonyl)-3-(1-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoyl]-2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepane](/img/structure/B5538104.png)

![1,4-dithiepan-6-yl[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]amine](/img/structure/B5538115.png)

![N-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-2-(pyridin-2-ylthio)acetamide](/img/structure/B5538126.png)

![2-{2-oxo-2-[2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepan-4-yl]ethyl}-1(2H)-phthalazinone](/img/structure/B5538148.png)

![methyl 3-[(cyclopentylamino)carbonyl]-5-nitrobenzoate](/img/structure/B5538156.png)

![5-[2-(2-benzyl-3-oxo-2,9-diazaspiro[5.5]undec-9-yl)-2-oxoethyl]imidazolidine-2,4-dione](/img/structure/B5538157.png)

![3-chloro-N-{3-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B5538160.png)

![4-ethoxy-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5538169.png)

![4-{4-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5538172.png)

![N-{(3S*,4R*)-4-isopropyl-1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5538192.png)